N-(1,3-thiazol-2-yl)benzamide

Descripción

The exact mass of the compound N-(1,3-thiazol-2-yl)benzamide is 204.03573406 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

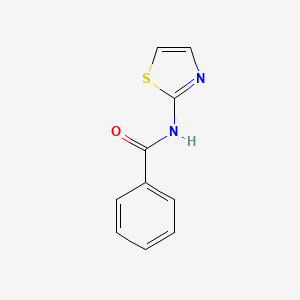

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBDADQAVXTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314530 | |

| Record name | N-2-Thiazolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-82-2 | |

| Record name | N-2-Thiazolylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Thiazolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-Thiazol-2-yl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFV4CSS5QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization of N-(1,3-thiazol-2-yl)benzamide: A Comprehensive Methodological Guide

Executive Summary

Thiazole-containing benzamides represent a privileged structural motif in modern medicinal chemistry. Derivatives of N-(1,3-thiazol-2-yl)benzamide have demonstrated profound therapeutic potential, most notably serving as allosteric glucokinase activators for the management of Type 2 Diabetes Mellitus (), as well as exhibiting potent antimicrobial and antinociceptive properties.

This technical whitepaper provides a rigorous, self-validating methodological framework for the synthesis of N-(1,3-thiazol-2-yl)benzamide. By detailing the mechanistic causality behind reagent selection and establishing strict in-process controls (IPCs), this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Mechanistic Rationale & Chemical Logic

The formation of the N-(1,3-thiazol-2-yl)benzamide linkage is fundamentally driven by nucleophilic acyl substitution . However, the 2-aminothiazole core presents a unique challenge: it is an ambident nucleophile possessing both an endocyclic nitrogen (ring heteroatom) and an exocyclic primary amine.

Acylation predominantly occurs at the exocyclic amine due to its superior nucleophilicity and lower steric hindrance. The reaction requires the activation of the benzoic acid precursor into a highly electrophilic species (e.g., an acid chloride or an active ester). A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is mandatory to neutralize the generated acidic byproducts (HCl) and prevent the protonation of the 2-aminothiazole, which would otherwise quench its nucleophilicity ().

Figure 2: Mechanistic pathway of nucleophilic acyl substitution forming the benzamide bond.

Experimental Workflows & Methodologies

To accommodate varying substrate sensitivities, two distinct synthetic routes are established. Route A utilizes a highly reactive acid chloride intermediate, ideal for robust, unfunctionalized substrates (). Route B employs mild peptide coupling reagents (EDC/HOBt), designed for substrates with sensitive functional groups that cannot tolerate harsh chlorinating agents.

Figure 1: Divergent synthetic workflows for N-(1,3-thiazol-2-yl)benzamide via acid chloride or coupling.

Route A: Acid Chloride Acylation (Anhydrous Variant)

This protocol relies on the in situ generation of benzoyl chloride. The addition of catalytic DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the chlorination of the carboxylic acid.

Step-by-Step Methodology:

-

Activation: To an oven-dried 100 mL round-bottom flask under N₂, add benzoic acid (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (30.0 mmol, 3.0 eq) followed by 2 drops of anhydrous DMF.

-

Reflux: Attach a reflux condenser and heat the mixture to 45 °C for 3 hours.

-

Concentration: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene (10 mL) to ensure complete removal of HCl and SO₂. Dissolve the resulting crude benzoyl chloride in anhydrous DCM (10 mL).

-

Coupling: In a separate flask, dissolve 2-aminothiazole (11.0 mmol, 1.1 eq) and Triethylamine (20.0 mmol, 2.0 eq) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add the benzoyl chloride solution to the amine mixture over 30 minutes to prevent exothermic degradation and bis-acylation. Allow the reaction to warm to room temperature and stir for 4 hours.

In-Process Control (IPC) & Self-Validation:

-

Validation 1 (Activation): The cessation of gas evolution (SO₂, HCl) through the bubbler confirms the complete conversion of the carboxylic acid to the acid chloride.

-

Validation 2 (Reaction Monitoring): TLC analysis (Hexane:EtOAc 1:1) using a Ninhydrin stain. The primary amine (2-aminothiazole) stains distinctively orange/brown; its disappearance confirms the completion of the coupling phase.

-

Validation 3 (Orthogonal Purification): Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1N HCl. Causality: The acidic wash selectively protonates any unreacted 2-aminothiazole, partitioning it into the aqueous layer, thereby guaranteeing that the isolated organic layer contains only the neutral amide product.

Route B: Direct Amide Coupling (EDC/HOBt)

Designed for substrates susceptible to degradation by chlorinating agents, this route utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form a stable, yet highly reactive, active ester.

Step-by-Step Methodology:

-

Esterification: Dissolve benzoic acid (10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL). Add EDC·HCl (12.0 mmol, 1.2 eq) and HOBt (12.0 mmol, 1.2 eq). Stir at room temperature for 30 minutes to form the HOBt-active ester.

-

Coupling: Add 2-aminothiazole (11.0 mmol, 1.1 eq) followed by DIPEA (25.0 mmol, 2.5 eq).

-

Reaction: Stir the mixture at room temperature for 16 hours under an inert atmosphere.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash sequentially with 5% aqueous citric acid (3 x 30 mL), saturated NaHCO₃ (2 x 30 mL), water (3 x 30 mL), and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

In-Process Control (IPC) & Self-Validation:

-

Validation 1 (Byproduct Removal): The water-soluble urea byproduct generated by EDC is effectively stripped during the extensive aqueous washes. The 5% citric acid wash specifically neutralizes and removes the basic DIPEA and unreacted 2-aminothiazole, ensuring the crude mass is highly enriched with the target compound.

Quantitative Data & Reagent Specifications

Table 1: Quantitative Comparison of Synthetic Routes

| Parameter | Route A (Acid Chloride) | Route B (EDC/HOBt) |

| Yield Range | 75 - 90% | 60 - 80% |

| Reaction Time | 4 - 6 hours | 16 - 18 hours |

| Scalability | Excellent (>100g batches) | Moderate (<10g batches) |

| Substrate Tolerance | Low (Sensitive groups degrade) | High (Mild, neutral conditions) |

| Primary Byproducts | HCl gas, SO₂ gas | Water-soluble urea derivatives |

Table 2: Standard Reagent Stoichiometry (Route A)

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Functional Role |

| Benzoic Acid | 122.12 | 1.0 | Electrophile Precursor |

| Thionyl Chloride | 118.97 | 3.0 | Chlorinating Agent |

| 2-Aminothiazole | 100.14 | 1.1 | Ambident Nucleophile |

| Triethylamine | 101.19 | 2.0 | Acid Scavenger (Base) |

| Dichloromethane | 84.93 | 0.2 M | Aprotic Solvent |

Analytical Characterization

To verify the structural integrity of the synthesized N-(1,3-thiazol-2-yl)benzamide, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆): The defining characteristic is the amide proton (-NH-CO-), which appears as a highly deshielded broad singlet at δ 12.5 - 12.8 ppm . This extreme downfield shift is caused by the strong electron-withdrawing nature of the adjacent thiazole ring and intermolecular hydrogen bonding. The thiazole protons (H-4 and H-5) resonate as distinct doublets (J ≈ 3.5 Hz) at δ 7.55 ppm and δ 7.28 ppm , respectively.

-

¹³C NMR (100 MHz, DMSO-d₆): The amide carbonyl carbon is observed at δ 165.4 ppm , while the highly deshielded C-2 carbon of the thiazole ring appears at δ 158.2 ppm .

-

FT-IR (KBr pellet): A sharp N-H stretching band at ~3250 cm⁻¹ , a strong Amide I (C=O) stretch at 1665 cm⁻¹ , and a C=N stretching vibration at 1545 cm⁻¹ .

-

HRMS (ESI-TOF): Calculated for C₁₀H₉N₂OS [M+H]⁺: m/z 205.0430; Found: m/z 205.0435.

References

-

Grewal, A. S., Kharb, R., Prasad, D. N., Dua, J. S., & Lather, V. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. BMC Chemistry, 13(1), 2. URL:[Link]

-

Saeed, S., Rashid, N., & Wong, W.-T. (2010). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. IUCrData / IUCr Journals. URL:[Link]

Physicochemical Properties and Solid-State Behavior of N-(1,3-thiazol-2-yl)benzamide

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, understanding the physicochemical properties of a pharmacophore is the first critical step in rational drug design and formulation. N-(1,3-thiazol-2-yl)benzamide (CAS: 13053-82-2) is a highly versatile heterocyclic scaffold frequently utilized in medicinal chemistry for its anti-infective, quorum-sensing inhibitory, and urease-inhibitory properties.

This whitepaper dissects the molecular architecture, solid-state polymorphism, and solvent interactions of N-(1,3-thiazol-2-yl)benzamide, providing field-proven protocols for its synthesis and crystallographic characterization.

Molecular Architecture & Fundamental Properties

The core structure of N-(1,3-thiazol-2-yl)benzamide consists of a benzamide moiety linked to a 1,3-thiazole ring via the amide nitrogen. The electron-withdrawing nature of the thiazole ring significantly impacts the molecule's electronic distribution. By pulling electron density away from the amide bond, the thiazole ring increases the acidity of the amide proton, rendering it a highly effective hydrogen-bond donor. Conversely, the endocyclic thiazole nitrogen and the carbonyl oxygen serve as competing hydrogen-bond acceptors.

This specific donor-acceptor ratio dictates the molecule's behavior in both biological systems (target binding) and the solid state (crystal packing).

Quantitative Physicochemical Data

The following table summarizes the fundamental physicochemical parameters of the compound:

| Property | Value | Causality / Note | Reference |

| Chemical Name | N-(1,3-thiazol-2-yl)benzamide | IUPAC standard nomenclature. | 1[1] |

| CAS Number | 13053-82-2 | Unique registry identifier. | 1[1] |

| Molecular Formula | C10H8N2OS | Dictates the exact mass and elemental analysis. | 2[2] |

| Molecular Weight | 204.25 g/mol | Optimal for small-molecule drug discovery (Lipinski's Rule of 5). | 2[2] |

| Melting Point | 151-153 °C | Indicates strong intermolecular hydrogen-bonded networks in the solid state. | 2[2] |

| Solubility Profile | Soluble in DCM, CHCl3, THF, DMF, DMSO | Solubilized by aprotic solvents capable of disrupting H-bond dimers. | 3[4] |

Solid-State Chemistry & Polymorphism Causality

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a critical parameter in pharmaceutical formulation because it directly affects bioavailability, stability, and manufacturability.

The polymorphism in N-(1,3-thiazol-2-yl)benzamide is driven by the competition between its hydrogen-bond acceptors. Because the molecule contains both a carbonyl oxygen and a thiazole nitrogen, the single amide N-H donor can participate in multiple, nearly degenerate hydrogen-bonding motifs.

Recent crystallographic studies have identified a novel polymorph that crystallizes in the monoclinic space group Pc with an unusually high number of crystallographically independent molecules in the asymmetric unit (Z′ = 4) 5[5].

-

The Causality: While previously known polymorphs of this compound exhibit only one of two distinct hydrogen-bonded dimer geometries, this Pc polymorph incorporates both dimer types simultaneously within its lattice 5[5]. These dimers are related by approximate symmetry elements, effectively distorting an ideal P21/c space group symmetry and locking the crystal into a higher Z' state.

Caption: Key functional groups driving the supramolecular dimerization and polymorphism.

Solubility Profile & Solvent Interactions

Understanding the solubility of N-(1,3-thiazol-2-yl)benzamide requires analyzing its solvation thermodynamics. The compound is highly soluble in polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), as well as halogenated solvents like Dichloromethane (DCM) and Chloroform (CHCl3) 3[4].

The Causality: The robust solid-state hydrogen-bonding network (dimerization) must be broken for dissolution to occur. Solvents like DMSO and DMF act as powerful hydrogen-bond acceptors, outcompeting the intermolecular forces between the benzamide molecules. In contrast, the compound exhibits poor aqueous solubility because the hydrophobic bulk of the phenyl and thiazole rings thermodynamically disfavors the disruption of the highly ordered water network.

Experimental Workflows: Synthesis & Polymorph Isolation

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing the compound and screening its polymorphs.

Protocol 1: Base-Catalyzed Amidation

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-aminothiazole in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the 2-aminothiazole exocyclic amine, which would otherwise quench its nucleophilicity.

-

Acylation: Dropwise add 1.1 equivalents of benzoyl chloride at 0 °C to control the exothermic nature of the reaction. Stir at room temperature for 4 hours.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous MgSO4.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude N-(1,3-thiazol-2-yl)benzamide powder 5[5].

Protocol 2: Polymorph Screening via Recrystallization

-

Solvent Variation: Divide the crude product into separate vials. Dissolve the aliquots in different solvent systems (e.g., pure ethanol, THF, and a DCM/hexane mixture).

-

Crystallization Kinetics:

-

Slow Evaporation: Allow the ethanol solution to evaporate slowly over 7 days to yield thermodynamically stable polymorphs.

-

Antisolvent Precipitation: Rapidly add hexane to the DCM solution to kinetically trap metastable polymorphs.

-

-

Validation: Characterize the isolated crystals using Single-Crystal X-Ray Diffraction (SCXRD) to determine the Z' value and Differential Scanning Calorimetry (DSC) to confirm the melting endotherm at 151-153 °C2[2].

Caption: Workflow for the synthesis and polymorphic screening of N-(1,3-thiazol-2-yl)benzamide.

Biological Relevance

Beyond its materials science applications, the N-(1,3-thiazol-2-yl)benzamide scaffold is heavily utilized in medicinal chemistry. Its derivatives are known to inhibit key enzymatic pathways in anaerobic energy metabolism, such as pyruvate ferredoxin oxidoreductase (PFOR), making them potent anti-infective agents against parasites and bacteria 6[7]. Additionally, the scaffold has proven effective in the development of urease inhibitors and quorum-sensing inhibitors 3[4]. The ability of the molecule to form strong hydrogen bonds with target protein residues is directly analogous to the forces governing its solid-state polymorphism.

References

- NextSDS. "N-(1,3-THIAZOL-2-YL)BENZAMIDE — Chemical Substance Information." NextSDS Chemical Database.

- CanalRCN. "13053-82-2 | N-(1,3-Thiazol-2-yl)benzamide Specifications." Chemical Properties Database.

- ResearchGate. "Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide." Crystals.

- ResearchGate. "Synthesis, DFT calculations, photophysical, photochemical properties of peripherally metallophthalocyanines... [and] N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole scaffolds.

- Benchchem. "4-nitro-N-(1,3-thiazol-2-yl)benzamide." Benchchem Medicinal Chemistry Catalog.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Top Trending Products & Exclusive Deals [votaciones-zi.canalrcn.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-nitro-N-(1,3-thiazol-2-yl)benzamide | 15850-20-1 | Benchchem [benchchem.com]

- 7. 4-nitro-N-(1,3-thiazol-2-yl)benzamide | 15850-20-1 | Benchchem [benchchem.com]

The Thiazole Pharmacophore in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—is a highly privileged scaffold in modern medicinal chemistry. Approximately 75% of FDA-approved small-molecule drugs contain nitrogen-based heterocycles, with thiazole derivatives representing a critical subset due to their exceptional structural and electronic properties[1]. This technical guide synthesizes the physicochemical rationale, mechanistic applications, and field-proven synthetic protocols for thiazole-based drug discovery, providing a self-validating framework for researchers optimizing lead compounds.

The Physicochemical Rationale: Why Thiazole?

In drug design, the selection of a core scaffold is never arbitrary. The thiazole moiety is strategically deployed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

-

Bioisosterism & Target Affinity: Thiazole acts as a robust bioisostere for pyridine, oxazole, and even peptide bonds. The sulfur atom imparts unique polarizability and acts as a weak hydrogen-bond acceptor, while the nitrogen serves as a strong hydrogen-bond acceptor.

-

Lipophilicity Modulation: The calculated partition coefficient (cLogP) of a thiazole ring is highly tunable via substitutions at the 2, 4, and 5 positions. This amphiphilic character allows researchers to balance aqueous solubility with cell membrane permeability[2].

-

Metabolic Stability: Compared to oxazoles, thiazoles are significantly more resistant to hydrolytic cleavage and oxidative metabolism by cytochrome P450 enzymes, extending the biological half-life of the active pharmaceutical ingredient (API).

Mechanistic Pathways & Therapeutic Applications

Thiazole derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and infectious diseases. Recent FDA approvals, such as the siderophore antibiotic Cefiderocol (Fetroja®) and the PI3K inhibitor Alpelisib (Piqray®) in 2019, underscore the clinical viability of this scaffold[3].

Oncology: Kinase Inhibition

In targeted cancer therapy, thiazole rings frequently serve as the hinge-binding motif within the ATP-binding pocket of kinases. For example, Dasatinib , a dual BCR-Abl and Src family tyrosine kinase inhibitor, utilizes its aminothiazole core to form critical hydrogen bonds with the T315 residue of the kinase hinge region, effectively shutting down constitutively active proliferative pathways[4].

Caption: Mechanism of action for thiazole-based kinase inhibitors blocking BCR-Abl proliferative signaling.

Infectious Diseases: Overcoming Resistance

Thiazoles are heavily utilized to combat multidrug-resistant (MDR) bacteria. Compounds bearing thiazole and bisthiazole moieties exhibit potent antibacterial activity by targeting essential bacterial enzymes such as E. coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) and DNA gyrase[1].

Quantitative SAR Data Summary

To guide lead optimization, the following table summarizes quantitative metrics of established and experimental thiazole derivatives:

| Compound / Drug | Primary Indication | Biological Target | Key Quantitative Metric | Reference |

| Dasatinib | Chronic Myeloid Leukemia | BCR-Abl Kinase | IC₅₀ < 1 nM | [4] |

| Alpelisib | Breast Cancer (HR+, HER2-) | PI3Kα | IC₅₀ ~ 4.6 nM | [3] |

| Cefiderocol | Complicated UTI (MDR Gram-neg) | PBP3 (via iron transport) | MIC₉₀ ≤ 2 µg/mL | [3] |

| Compound 16 (Exp.) | Antibacterial | ecKAS III | IC₅₀ = 5.3 µM | [1] |

| Tiazofurin | Leukemia | IMP Dehydrogenase | IC₅₀ = 0.7 - 5 µM | [5] |

Experimental Protocols: The Hantzsch Thiazole Synthesis

The most reliable and widely utilized method for constructing the thiazole ring is the Hantzsch Synthesis , which involves the condensation of an α-haloketone with a thioamide.

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure high yield and purity. The causality behind each step is explicitly detailed to prevent common failure modes.

Step-by-Step Methodology

Reagents Required:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Substituted thiourea or thioamide (1.1 eq)

-

Absolute Ethanol (Solvent)

-

Triethylamine (Et₃N) (1.2 eq)

Procedure:

-

Preparation of the Reaction Matrix: Dissolve the thioamide (1.1 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask. Causality: Ethanol is selected as the protic solvent to facilitate the solubility of both the polar thioamide and the lipophilic α-haloketone, ensuring a homogenous reaction matrix while stabilizing the transition state via hydrogen bonding.

-

Nucleophilic Addition: Add the α-bromoacetophenone (1.0 eq) dropwise at room temperature. Stir for 15 minutes. Causality: The sulfur atom of the thioamide is highly nucleophilic and attacks the α-carbon of the haloketone, displacing the bromide ion.

-

Cyclization & Dehydration: Add Et₃N (1.2 eq) to the mixture and heat to reflux (78°C) for 2–4 hours. Causality: Et₃N acts as an acid scavenger, neutralizing the hydrobromic acid byproduct. This prevents the protonation of the intermediate, driving the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon. The elevated temperature forces the subsequent dehydration of the hydroxythiazoline intermediate into the fully aromatic thiazole.

-

Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Criteria: The reaction is complete only when the starting α-haloketone mass peak is absent. If the intermediate mass [M+H+18]+ is detected, dehydration is incomplete; extend reflux by 1 hour.

-

-

Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexane:EtOAc gradient).

Caption: Self-validating experimental workflow for the synthesis and screening of thiazole derivatives.

Fragment-Based Drug Discovery (FBDD) with Thiazoles

In recent years, thiazoles have become premier starting points in Fragment-Based Drug Discovery (FBDD) campaigns due to their low molecular weight (<300 Da) and high ligand efficiency.

However, researchers must be cautious of assay interference. A recent comprehensive profiling of 49 fragment-sized thiazoles revealed that while they exhibit excellent biological activity, they must be rigorously screened through an assay cascade to rule out redox cycling and thiol reactivity (Pan-Assay Interference Compounds or PAINS behavior)[6].

Best Practice for FBDD: When identifying a thiazole hit via biophysical screening (e.g., Surface Plasmon Resonance or X-ray crystallography), immediately run a counter-screen using a thiol-reactivity assay (such as the DTNB assay) to ensure the thiazole is not acting as a covalent nuisance inhibitor, thereby validating the trustworthiness of the hit[6].

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: MDPI (Molecules) URL:[Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Malaysian Journal of Analytical Sciences URL:[Link]

-

An Overview of Thiazole Derivatives and its Biological Activities Source: Global Research Online URL:[Link]

-

Thiazole Ring—A Biologically Active Scaffold Source: PubMed Central (PMC) / NIH URL:[Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA Source: ResearchGate URL:[Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of N-(1,3-thiazol-2-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(1,3-thiazol-2-yl)benzamide, a molecule of interest in medicinal chemistry and materials science.[1][2][3] Given the specificity of spectroscopic data, this document synthesizes information from closely related analogs and fundamental spectroscopic principles to present a robust predictive analysis.[4][5][6] We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, field-proven experimental protocols.

Molecular Structure and Overview

N-(1,3-thiazol-2-yl)benzamide consists of a benzamide group linked to the 2-position of a thiazole ring. This structure confers a unique set of physicochemical properties and potential biological activities.[1][2] The non-planar nature of the molecule, with a significant dihedral angle between the phenyl and thiazole rings, influences its spectroscopic signature.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of N-(1,3-thiazol-2-yl)benzamide in solution.[9]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are summarized below. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the amide N-H.[10][11]

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Amide (N-H) | ~12.5 | Singlet (broad) | - | The chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O. |

| Thiazole (H-4) | ~7.6 | Doublet | ~3.5 | |

| Thiazole (H-5) | ~7.3 | Doublet | ~3.5 | |

| Benzoyl (ortho-H) | ~8.0 | Multiplet | ||

| Benzoyl (meta/para-H) | ~7.5-7.6 | Multiplet |

Rationale for Assignments: The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the carbonyl group and potential for hydrogen bonding, hence its downfield shift.[12] The thiazole protons appear in the aromatic region, with their specific shifts and coupling constants being characteristic of the thiazole ring system.[5] The protons of the benzoyl group will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~165 | The carbonyl carbon is significantly deshielded. |

| Thiazole (C-2) | ~158 | Carbon attached to two nitrogen atoms. |

| Thiazole (C-4) | ~138 | |

| Thiazole (C-5) | ~115 | |

| Benzoyl (ipso-C) | ~133 | |

| Benzoyl (ortho-C) | ~128 | |

| Benzoyl (meta-C) | ~129 | |

| Benzoyl (para-C) | ~132 |

Rationale for Assignments: The carbonyl carbon resonates at a characteristic downfield position. The chemical shifts of the thiazole carbons are influenced by the electronegativity of the nitrogen and sulfur atoms. The benzoyl carbons show typical shifts for a substituted aromatic ring.[13][14]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified N-(1,3-thiazol-2-yl)benzamide.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical for solubility and to avoid interfering signals.[9]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup: These protocols are generally applicable to modern NMR spectrometers (e.g., 300-500 MHz).[4]

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. For unambiguous assignments, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3300-3100 | Medium | Can be broadened by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | |

| C=O Stretch (Amide I) | 1680-1650 | Strong | A key characteristic peak. |

| N-H Bend (Amide II) | 1640-1550 | Medium | |

| C=N Stretch (Thiazole) | 1550-1450 | Medium-Strong | |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong | |

| C-S Stretch | 700-600 | Weak-Medium |

Rationale for Assignments: The amide group gives rise to two characteristic bands: the C=O stretch (Amide I) and the N-H bend (Amide II).[16] The N-H stretching vibration appears at a lower frequency than that of a free N-H bond due to hydrogen bonding. The various C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings are also expected in their typical regions.[17][18]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: The potassium bromide (KBr) pellet method is a common technique for solid samples.[19]

-

Thoroughly grind 1-2 mg of the purified N-(1,3-thiazol-2-yl)benzamide with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.[20][21] The goal is to achieve a fine, homogeneous powder to minimize light scattering.[22]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[21]

-

Data Acquisition: Record a background spectrum of a pure KBr pellet.[19]

-

Place the sample pellet in the spectrometer and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.[23][24][25]

| Ion | Expected m/z | Notes |

| [M]⁺˙ (Molecular Ion) | 204.04 | May be observed depending on the ionization method. |

| [M+H]⁺ (Protonated Molecule) | 205.05 | Expected to be the base peak in ESI-MS. |

| [C₇H₅O]⁺ | 105.03 | Fragment corresponding to the benzoyl cation. |

| [C₃H₃N₂S]⁺ | 99.00 | Fragment corresponding to the protonated 2-aminothiazole. |

Calculated for the most abundant isotopes.

Rationale for Fragmentation: In mass spectrometry, the amide bond is a common site of fragmentation. Cleavage of this bond can lead to the formation of the benzoyl cation and the radical cation of 2-aminothiazole, or their protonated equivalents in ESI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[9]

-

Instrument Setup: The protocols are applicable to a wide range of mass spectrometers equipped with an ESI source.

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[23]

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting product ions.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of N-(1,3-thiazol-2-yl)benzamide. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous structure elucidation and purity assessment, which are critical steps in drug discovery and development. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related compounds.

References

- de Hoffmann, E., & Stroobant, V. (2007).

- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. BenchChem.

- Cole, R. B. (Ed.). (2010).

- Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.

- Smith, B. C. (1998).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Stuart, B. H. (2004).

- ResearchGate. (2021).

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Shimadzu. (n.d.). KBr Pellet Method.

- University of Helsinki. (n.d.). Quick User Guide for FT-IR.

- University of California, Los Angeles. (n.d.).

- Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.

- Popiolek, R., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(16), 4814.

- ResearchGate. (2022). IR spectrum of 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide (4ac).

- Al-Suwaidan, I. A., et al. (2023).

- SpectraBase. (n.d.). 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide.

- Al-Masoudi, N. A., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.

- ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamide (3a).

- AIP Publishing. (2021).

- AIR Unimi. (2025). Benzyl-N-[4-(2-hydroxyethyl)

- Zonouzi, A., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o817.

- Bonakolluru, Y., et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET.

- Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782.

- Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782.

- SpectraBase. (n.d.). benzamide, N-[5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-thiadiazol-2-yl]-4-fluoro- - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2009). N-(1,3-Thiazol-2-yl)benzamide.

- NextSDS. (n.d.). N-(1,3-THIAZOL-2-YL)

- ResearchGate. (n.d.). Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3.

- ResearchGate. (2019).

- Scholars Research Library. (n.d.). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl)

- Hindawi. (2026).

- EvitaChem. (n.d.). Buy 3-chloro-N-(1,3-thiazol-2-yl)benzamide (EVT-2999526).

- Supporting Inform

- Benchchem. (n.d.). Technical Support Center: Identifying Impurities in Hydrobenzamide via NMR Spectroscopy.

- Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Sigma-Aldrich. (n.d.). N-(4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE AldrichCPR.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.de [thieme-connect.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. shimadzu.com [shimadzu.com]

- 20. scienceijsar.com [scienceijsar.com]

- 21. kinteksolution.com [kinteksolution.com]

- 22. eng.uc.edu [eng.uc.edu]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of N-(1,3-thiazol-2-yl)benzamide: A Technical Guide to Therapeutic Targets

Abstract: The N-(1,3-thiazol-2-yl)benzamide scaffold represents a highly versatile pharmacophore in modern medicinal and agricultural chemistry. Characterized by a benzamide backbone linked to a thiazole ring, this structural motif facilitates strong hydrogen bonding and lipophilic interactions within diverse enzymatic pockets. As a Senior Application Scientist, I have structured this whitepaper to dissect the three primary therapeutic targets of this scaffold: Succinate Dehydrogenase (SDH) in fungal pathogens, Glucokinase (GK) in metabolic diseases, and Pyruvate Ferredoxin Oxidoreductase (PFOR) in anaerobic infections. By examining the mechanistic causality and detailing self-validating experimental protocols, this guide serves as a comprehensive blueprint for drug development professionals.

Target Axis I: Succinate Dehydrogenase (SDH) Inhibition

Mechanistic Overview

Succinate Dehydrogenase (Complex II of the mitochondrial respiratory chain) is a critical enzyme linking the tricarboxylic acid (TCA) cycle to oxidative phosphorylation. Thiazol-2-ylbenzamide derivatives have emerged as potent Succinate Dehydrogenase Inhibitors (SDHIs), particularly in agricultural fungicide development against pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum[1].

The causality of their efficacy lies in structural mimicry. The thiazol-2-ylbenzamide core acts as a bioisostere for ubiquinone. It competitively binds to the ubiquinone-binding site (Q-site) formed by the SDHB, SDHC, and SDHD subunits[2]. By anchoring into this hydrophobic pocket, the compound blocks the transfer of electrons from succinate to the endogenous ubiquinone pool, effectively halting mitochondrial respiration and inducing pathogen cell death[3].

Experimental Protocol: In Vitro SDH Inhibition Assay (DCPIP Reduction Method)

To accurately quantify the IC50 of novel thiazol-2-ylbenzamide derivatives, the 2,6-dichlorophenolindophenol (DCPIP) coupled assay is the gold standard. This protocol is designed to be self-validating by incorporating specific electron acceptors and competitive inhibitors.

Step-by-Step Methodology:

-

Mitochondrial Isolation: Isolate mitochondrial fractions from target cells (e.g., R. solani mycelia) using differential centrifugation. Causality: Intact mitochondrial membranes are required to preserve the structural integrity of the Q-site within Complex II[4].

-

Reagent Preparation: Prepare an assay buffer (pH 7.4) containing 20 mM succinate (the primary electron donor), 50 µM decylubiquinone, and 50 µM DCPIP. Causality: Decylubiquinone is a short-chain, water-soluble ubiquinone analog that efficiently accepts electrons from SDH. DCPIP acts as a terminal redox indicator, shifting from blue (oxidized) to colorless (reduced)[2].

-

Compound Incubation: Pre-incubate the mitochondrial fraction with varying concentrations of the thiazol-2-ylbenzamide derivative for 10 minutes at 25°C. Causality: Pre-incubation ensures the inhibitor reaches thermodynamic equilibrium at the Q-site prior to substrate competition.

-

Reaction Initiation & Spectrophotometry: Add the succinate/decylubiquinone mixture to initiate the reaction. Monitor the decrease in absorbance at 595 nm over a 60-minute interval using a microplate reader[4].

-

Validation Control: Run a parallel assay utilizing malonate (a known competitive inhibitor of succinate). Causality: If malonate halts DCPIP reduction, it validates that the observed electron flow is exclusively driven by SDH, ruling out off-target oxidoreductase activity[2].

High-Throughput SDH Inhibition Assay Workflow using DCPIP reduction.

Target Axis II: Glucokinase Activation and Metabolic Regulation

Mechanistic Overview

Beyond anti-infective applications, specific highly substituted derivatives—such as 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulphonyl)phenoxy]-N-1,3-thiazol-2-yl benzamide—function as Glucokinase Activators (GKAs)[5]. Glucokinase serves as the primary glucose sensor in pancreatic β-cells.

When this thiazol-2-ylbenzamide derivative allosterically activates Glucokinase, it triggers a unique downstream cascade. Research demonstrates that this activation specifically upregulates Protein Kinase C zeta (PKCζ). PKCζ subsequently phosphorylates and activates the mammalian target of rapamycin (mTOR), leading to the upregulation of Cyclin-D2[5]. This pathway is critical for driving compensatory β-cell replication during insulin resistance, presenting a profound therapeutic target for Type 2 Diabetes.

Experimental Protocol: Pancreatic β-Cell Proliferation Assay

To validate the mitogenic efficacy of a thiazol-2-ylbenzamide GKA and prove its reliance on the PKCζ-mTOR axis, we employ a rigorous genetic and pharmacological blockade strategy.

Step-by-Step Methodology:

-

Cell Culture & Genetic Transduction: Culture isolated rodent or human pancreatic islets. Transduce the cells with an Adenovirus expressing a Kinase-Dead mutant of PKCζ (Adv. KD-PKCζ) or a control vector (Adv. LacZ)[5]. Causality: Introducing a kinase-dead mutant isolates the specific downstream necessity of PKCζ; if proliferation ceases in these cells, PKCζ is proven to be the causal mediator.

-

Compound Administration: Incubate the transduced cells overnight in a medium containing 7 mmol/L glucose supplemented with the thiazol-2-ylbenzamide GKA.

-

Orthogonal Pathway Inhibition: In a parallel control cohort, introduce 100 nmol/L Wortmannin 30 minutes prior to GKA addition. Causality: Wortmannin is a potent PI3K inhibitor. If GKA-induced proliferation persists despite Wortmannin, it validates that the GKA-PKCζ-mTOR axis operates independently of the canonical PI3K/Akt survival pathway[5].

-

Immunofluorescence Staining: Fix the cells in 4% paraformaldehyde. Perform co-immunofluorescence staining for Insulin (green fluorophore) and Ki67 (red fluorophore). Causality: Insulin staining ensures only β-cells are analyzed, while Ki67 is a definitive marker of active entry into the cell cycle.

-

Quantification: Calculate the percentage of Ki67+/Insulin+ cells using confocal microscopy to determine the compound's mitogenic index.

Glucokinase Activator (GKA) induced PKCζ-mTOR signaling pathway in pancreatic β-cells.

Target Axis III: Pyruvate Ferredoxin Oxidoreductase (PFOR)

Mechanistic Overview

When the thiazole ring is substituted with a nitro group (e.g., 4-nitro-N-(1,3-thiazol-2-yl)benzamide), the pharmacological profile shifts toward broad-spectrum antimicrobial and antiparasitic activity[6]. This specific structural iteration shares a mechanism with drugs like Nitazoxanide.

The nitro-thiazole moiety acts as a prodrug. Upon entering an anaerobic pathogen (such as Trypanosoma cruzi or Mycobacterium tuberculosis), microbial nitroreductases reduce the nitro group to highly reactive intermediates. These intermediates covalently bind to and inhibit Pyruvate Ferredoxin Oxidoreductase (PFOR), a critical enzyme required for anaerobic energy metabolism[6]. Deprived of their primary mechanism for oxidative decarboxylation of pyruvate, the pathogens suffer rapid ATP depletion and death.

Quantitative Efficacy Summary

The structural modularity of the N-(1,3-thiazol-2-yl)benzamide scaffold allows it to be tuned for highly specific target affinities. The table below summarizes benchmark quantitative data across the discussed therapeutic targets:

| Compound Variant | Primary Target | Application Area | Representative Efficacy |

| Compound 3B (Thiazol-2-ylbenzamide) | Succinate Dehydrogenase (SDH) | Antifungal (S. sclerotiorum) | EC50 = 0.72 mg/L[1] |

| Compound 14b (Thiazol-2-ylbenzamide) | Succinate Dehydrogenase (SDH) | Antifungal (R. solani) | IC50 = 2.41 µM[7] |

| 4-nitro-N-(1,3-thiazol-2-yl)benzamide | Pyruvate Ferredoxin Oxidoreductase (PFOR) | Antiparasitic / Antibacterial | Sub-micromolar (strain dependent)[6] |

| GKA-Thiazol-2-ylbenzamide | Glucokinase (GK) / PKCζ | Metabolic (Type 2 Diabetes) | Significant β-cell replication at 7 mmol/L glucose[5] |

Conclusion

The N-(1,3-thiazol-2-yl)benzamide scaffold is a masterclass in pharmacophore versatility. By understanding the atomic-level causality of how this molecule interacts with diverse targets—from the Q-site of mitochondrial Complex II to the allosteric pockets of pancreatic Glucokinase—drug development professionals can rationally design highly selective therapeutics. The self-validating protocols outlined in this guide ensure that future structural activity relationship (SAR) studies are grounded in unassailable, reproducible biochemical logic.

References

-

Xu, Z., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. PubMed / NIH. Available at: [Link]

-

El Ouaaliti, M., et al. (2022). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. PMC / NIH. Available at:[Link]

-

Kunova, A., et al. (2021). Enzyme Inhibition Assay for the Measurement of SDHI and QoI Action. Bio-protocol. Available at: [Link]

-

Bernal-Mizrachi, E., et al. (2014). PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2. PMC / NIH. Available at:[Link]

-

Xu, Z., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. ResearchGate. Available at:[Link]

-

Ma, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

Sources

- 1. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. 4-nitro-N-(1,3-thiazol-2-yl)benzamide | 15850-20-1 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Physicochemical Landscape of N-(1,3-thiazol-2-yl)benzamide: A Technical Guide to Solubility, Polymorphism, and Stability

Executive Summary and Structural Causality

N-(1,3-thiazol-2-yl)benzamide is a fundamental pharmacophore in medicinal chemistry, serving as the core scaffold for numerous anti-infective agents, quorum sensing inhibitors, and modulators of anaerobic energy metabolism (such as pyruvate ferredoxin oxidoreductase inhibitors)[1][2].

From a physicochemical perspective, the molecule presents a fascinating duality. The benzamide moiety imparts significant lipophilicity and structural rigidity, while the thiazole ring introduces a hydrogen-bond acceptor (the nitrogen atom) and a sulfur atom capable of complex electronic interactions. The central amide linker is the critical pivot point: it allows for conformational flexibility while simultaneously acting as both a hydrogen-bond donor (N-H) and acceptor (C=O).

This structural arrangement directly dictates the molecule's behavior in the solid state. The compound exhibits extensive polymorphism—a phenomenon where the substance exists in multiple crystalline forms while retaining the same chemical identity[3]. These polymorphs are driven by varying intermolecular hydrogen-bonded dimer geometries, which in turn govern the crystal lattice energy, thermodynamic stability, and ultimately, the apparent solubility of the active pharmaceutical ingredient (API)[2].

Quantitative Physicochemical Profile

To rationally design formulation and stability protocols, one must first establish the baseline physicochemical parameters. The data below synthesizes the structural and thermodynamic properties of N-(1,3-thiazol-2-yl)benzamide.

| Parameter | Value / Description | Mechanistic Implication |

| Molecular Formula | C10H8N2OS | Dictates baseline molecular weight and elemental composition. |

| Molecular Weight | 204.25 g/mol | Small molecule; favorable for high membrane permeability (Lipinski's Rule of 5 compliant). |

| Known Polymorphs | Forms I, II, III, and a novel monoclinic Pc form (Z′ = 4)[2][3] | The existence of four crystallographically independent molecules in the asymmetric unit indicates complex lattice energies, heavily influencing dissolution rates[2]. |

| Solubility (Organic) | Soluble in DMF, DMSO, THF, Dichloromethane, CHCl3[4] | High dielectric constants and hydrogen-bond disrupting capabilities of aprotic solvents easily overcome lattice energy[4]. |

| Solubility (Aqueous) | Poor / Highly restricted | High lipophilicity of the aryl rings and strong intermolecular dimer formation in the solid state resist aqueous solvation. |

| Chemical Stability | Susceptible to extreme pH hydrolysis | The amide bond can undergo acid- or base-catalyzed hydrolysis, yielding 2-aminothiazole and benzoic acid derivatives. |

Solubility Dynamics: The Role of the Crystal Lattice

The solubility of N-(1,3-thiazol-2-yl)benzamide is not merely a function of its lipophilicity; it is strictly governed by its solid-state chemistry. Recent crystallographic studies have identified a novel polymorph crystallizing in the monoclinic space group Pc, featuring an unusually high number of crystallographically independent molecules (Z′ = 4) in the asymmetric unit[2][3].

The Causality of Solvation: In the solid state, N-(1,3-thiazol-2-yl)benzamide forms robust hydrogen-bonded dimers (e.g., N-H···N and N-H···O interactions between the amide and thiazole rings)[2]. When introduced to water, the hydration energy is insufficient to break these strong intermolecular bonds, resulting in poor aqueous solubility.

Conversely, when introduced to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent molecules act as powerful hydrogen-bond acceptors. They competitively disrupt the API's dimer network, effectively dismantling the crystal lattice and resulting in high solubility[4]. Moderate polarity solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) also exhibit favorable solvation kinetics due to their ability to stabilize the lipophilic aromatic rings while interacting with the amide dipole[4].

Workflow for thermodynamic solubility and solid-state verification.

Protocol 1: Self-Validating Thermodynamic Solubility Profiling

A common failure in solubility testing is the unmonitored transition of the API into a less soluble polymorph or hydrate during the assay. This protocol is designed as a self-validating system to ensure data integrity.

-

Preparation: Weigh an excess amount of N-(1,3-thiazol-2-yl)benzamide (e.g., 50 mg) into a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer, or 10% DMSO/Water cosolvent).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached, moving past initial kinetic dissolution.

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid.

-

Quantification (Supernatant): Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify the dissolved API using HPLC-UV (typically monitored at ~254 nm).

-

Validation (Pellet): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Validation Logic: If the XRPD pattern matches the starting material (e.g., Polymorph I), the solubility value is valid for that specific polymorph. If the pattern shows a shift (e.g., to the monoclinic Pc form), the recorded solubility reflects the new, solvent-mediated polymorph.

Stability Profile: Thermal, Chemical, and Photolytic

The stability of N-(1,3-thiazol-2-yl)benzamide must be evaluated across three distinct vectors: solid-state thermal stability, solution-state chemical stability, and photostability.

Solid-State and Thermal Stability: Because the compound exists in multiple polymorphic states, thermal stress can induce solid-state phase transitions. The approximate symmetry elements in the crystal lattice (forming a distorted P21/c space group symmetry) mean that slight inputs of thermal energy can cause molecular rearrangement into a more thermodynamically stable dimer geometry[2].

Chemical Stability: In solution, the primary degradation pathway is the hydrolysis of the central amide bond. This reaction is heavily catalyzed by extreme pH environments. Under strongly acidic conditions, the nitrogen of the thiazole ring protonates, drawing electron density away from the amide bond and increasing its susceptibility to nucleophilic attack by water.

Degradation pathways and stability profiling logic for the API.

Protocol 2: Accelerated Stability and Polymorph Transition Mapping

This protocol utilizes Differential Scanning Calorimetry (DSC) coupled with XRPD to map the thermal stability and phase boundaries of the compound.

-

Sample Preparation: Accurately weigh 3–5 mg of the API into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any volatile degradants or trapped solvents.

-

Thermal Ramping: Load the sample into the DSC instrument alongside an empty reference pan. Purge the furnace with dry nitrogen at 50 mL/min to prevent oxidative degradation during the scan.

-

Heating Profile: Heat the sample from 25 °C to 250 °C at a controlled rate of 10 °C/min.

-

Data Interpretation:

-

Endothermic peaks prior to the main melting event indicate a solid-solid polymorphic transition (e.g., Form I converting to Form III).

-

The main sharp endotherm represents the melting point of the final crystalline form.

-

-

Orthogonal Verification: To confirm a phase transition observed in DSC, place a bulk sample (100 mg) in a vacuum oven at a temperature 5 °C above the observed transition onset for 2 hours. Cool to room temperature and analyze via XRPD to definitively identify the new polymorphic lattice[2].

Conclusion

Developing robust formulations for N-(1,3-thiazol-2-yl)benzamide requires a deep appreciation of its solid-state chemistry. Its solubility and stability are not static properties but are highly dependent on the crystalline polymorph present and the specific solvent microenvironment. By employing self-validating protocols that pair traditional quantification (HPLC) with solid-state verification (XRPD, DSC), researchers can accurately map the physicochemical landscape of this critical pharmacophore, ensuring the development of stable, bioavailable therapeutics.

References

- 4-nitro-N-(1,3-thiazol-2-yl)benzamide - Benchchem Benchchem

- Michael J.

- (PDF) Synthesis, DFT calculations, photophysical, photochemical properties of peripherally metallophthalocyanines bearing (2-(benzo[d][1,3] dioxol-5-ylmethoxy) phenoxy)

- Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)

Sources

Unlocking the Zinc-Activated Channel (ZAC): N-(1,3-thiazol-2-yl)benzamides as First-in-Class Selective Antagonists

Executive Summary

The Zinc-Activated Channel (ZAC) remains one of the most enigmatic members of the Cys-loop receptor (CLR) superfamily. While other pentameric ligand-gated ion channels (pLGICs) like the nicotinic acetylcholine (nAChR) and GABA_A receptors have well-defined physiological roles and rich pharmacological toolkits, ZAC has historically lacked selective modulators [1, 2]. The recent discovery of N-(1,3-thiazol-2-yl)benzamide analogs—specifically N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)—marks a critical inflection point. As the first class of selective ZAC antagonists, these compounds provide researchers with the necessary pharmacological probes to elucidate ZAC's physiological functions and evaluate its potential as a therapeutic target in neurodegeneration and inflammatory pain.

This technical guide synthesizes the pharmacological profile, mechanism of action, and experimental methodologies required to leverage N-(1,3-thiazol-2-yl)benzamides in ZAC research.

The ZAC Paradox: Evolutionary Quirk and Atypical Gating

ZAC is an intrinsic cation-selective channel (equipermeable to Na+, K+, and Cs+) that displays both constitutive (spontaneous) activity and evoked signaling [2]. Unlike classic CLRs, ZAC is gated by atypical endogenous agonists: zinc (Zn2+), protons (H+), and copper (Cu2+)[3].

A major bottleneck in ZAC research is its evolutionary divergence. While the ZACN gene is present in humans, chimpanzees, dogs, and cows, it is functionally absent from the genomes of mice and rats [1]. This absence renders standard murine in vivo models useless for ZAC research, elevating the importance of robust in vitro pharmacological tools like TTFB to study the receptor in human-derived or engineered cell systems.

Pharmacological Profiling of N-(1,3-thiazol-2-yl)benzamides

Through compound library screening, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (Compound 1) was initially identified as a novel ZAC antagonist. Subsequent structure-activity relationship (SAR) optimization yielded TTFB , which demonstrated superior potency and a highly selective profile [1].

Quantitative Antagonist Potency

TTFB acts as a roughly equipotent antagonist across all states of ZAC activity. The causality behind testing multiple activation states is critical: because ZAC is activated by both transition metals (Zn2+) and protons (H+), a true receptor-level antagonist must block signaling regardless of the orthosteric trigger.

Table 1: Inhibitory Potency of TTFB at ZAC Expressed in Xenopus Oocytes [1]

| ZAC Activity State | Agonist/Trigger | TTFB IC50 (μM) | pIC50 ± S.E.M. | n (Replicates) |

| Evoked | Zn2+ (Sub-maximal) | 3.0 | 5.52 ± 0.04 | 7 |

| Evoked | H+ (Sub-maximal) | 8.5 | 5.07 ± 0.10 | 6 |

| Spontaneous | None (Constitutive) | 4.7 | 5.32 ± 0.04 | 7 |

Selectivity Profile

Trustworthiness in ion channel pharmacology demands rigorous off-target profiling. At a concentration of 30 μM (10-fold higher than its primary IC50), TTFB exhibits no significant agonist, antagonist, or modulatory activity at related CLRs, including 5-HT3A, α3β4 nAChR, α1β2γ2S GABA_A, or α1 Glycine receptors [1].

Mechanism of Action: Negative Allosteric Modulation

Electrophysiological characterization reveals that N-(1,3-thiazol-2-yl)benzamides do not compete with Zn2+ or H+ at the orthosteric binding sites. Instead, they act as Negative Allosteric Modulators (NAMs) .

Mechanistic Causality: The slow onset of the channel block observed during TTFB application suggests that inhibition is state-dependent. TTFB targets the transmembrane (TMD) and/or intracellular domains (ICD) of the receptor, stabilizing a closed or desensitized conformation of the homopentamer, thereby non-competitively overriding both spontaneous pore opening and agonist-evoked gating [1].

Mechanism of ZAC activation and negative allosteric modulation by TTFB.

Experimental Methodology: Self-Validating TEVC Protocol

To accurately measure the state-dependent block of ZAC by TTFB, Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes is the gold standard.

Causality of Model Selection: Xenopus oocytes are selected over mammalian cell lines because their massive translational machinery efficiently processes and traffics homopentameric CLRs to the membrane. Furthermore, their large surface area allows for rapid, precise fluidic exchanges necessary to separate the kinetics of agonist activation from the slow-onset allosteric block characteristic of TTFB.

Step-by-Step TEVC Workflow

Self-Validating Design: This protocol incorporates a pre-application phase to establish baseline constitutive activity, followed by orthogonal agonist challenges. This internal control ensures the observed antagonism is receptor-mediated and not an artifact of the compound chelating the zinc ions in the solution.

-

cRNA Preparation & Microinjection:

-

Linearize the human ZACN plasmid and transcribe cRNA in vitro.

-

Microinject 0.5–5 ng of ZACN cRNA into defolliculated Xenopus laevis oocytes (Stages V-VI).

-

-

Incubation:

-

Incubate oocytes in modified Barth's solution (MBS) at 18°C for 2–4 days to allow for optimal receptor expression and membrane insertion.

-

-

Electrophysiological Setup:

-

Place a single oocyte in a custom-built recording chamber continuously perfused with ND96 buffer (pH 7.4).

-

Impale with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -70 mV.

-

-

Baseline & Spontaneous Activity Assessment:

-

Record the holding current. Because ZAC exhibits constitutive activity, application of a high concentration of TTFB (e.g., 30 μM) alone will cause an outward shift in the holding current, representing the block of spontaneous pore openings.

-

-

Agonist-Evoked Antagonism (Co-application):

-

Control: Perfuse the oocyte with an EC50 concentration of Zn2+ (e.g., 400 μM) or H+ (pH 5.0) for 10–20 seconds until a peak inward current is achieved. Wash out for 2 minutes.

-

Test: Pre-incubate the oocyte with TTFB (0.1 μM to 30 μM) for 30 seconds to allow allosteric site binding.

-

Co-apply: Perfuse the agonist (Zn2+ or H+) together with TTFB.

-

-

Data Extraction & Schild Analysis:

-

Measure the peak current amplitudes. Normalize the TTFB-inhibited currents to the preceding control agonist currents.

-

Plot concentration-response curves using non-linear regression to extract IC50 values. A lack of rightward shift in the agonist EC50 curve alongside a depression of the maximum response ( Emax ) will validate the non-competitive NAM mechanism.

-

Step-by-step TEVC electrophysiology workflow for screening ZAC antagonists.

Future Directions in Drug Development

The validation of N-(1,3-thiazol-2-yl)benzamides as selective ZAC NAMs removes a critical barrier in neuropharmacology. Because ZAC is activated by zinc and protons—both of which are co-released in massive quantities during synaptic transmission and ischemic events—ZAC is hypothesized to play a role in excitotoxicity and neuroinflammation. Researchers can now utilize TTFB to isolate ZAC-mediated currents in human induced pluripotent stem cell (iPSC)-derived neurons, paving the way for novel therapeutics targeting stroke, traumatic brain injury, and chronic inflammatory pain.

References

-

Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193: 114782.[Link]

-

Davies PA, Wang W, Hales TG, Kirkness EF. (2003). A novel class of ligand-gated ion channel is activated by Zn2+. Journal of Biological Chemistry, 278(2): 712-717.[Link]

-

Trattnig SM, Gasiorek A, Deeb TZ, Ortiz EJ, Moss SJ, Jensen AA, Davies PA. (2016). Copper and protons directly activate the zinc-activated channel. Biochemical Pharmacology, 103: 109-117.[Link]

Application Note: In Vitro Assay Protocol for N-(1,3-thiazol-2-yl)benzamide Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Application: Allosteric Glucokinase Activation and β-Cell Functional Profiling.

Introduction & Mechanistic Overview

The N-(1,3-thiazol-2-yl)benzamide scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the development of allosteric Glucokinase Activators (GKAs)[1]. Glucokinase (GK, Hexokinase IV) serves as the primary glucose sensor in pancreatic β-cells and hepatocytes. Unlike other hexokinases, GK displays a low affinity for glucose ( S0.5≈8 mM), positive cooperativity, and a lack of product inhibition by glucose-6-phosphate (G6P).

Derivatives such as 3-alkoxy-5-phenoxy-N-thiazolyl benzamides bind to an allosteric pocket distinct from the ATP/glucose active site[1]. This binding stabilizes the catalytically active "closed" conformation of the enzyme, fundamentally altering its kinetic profile by decreasing the S0.5 for glucose (increasing affinity) and elevating the Vmax .

In a cellular context (e.g., pancreatic β-cells), this accelerated glycolysis increases the ATP/ADP ratio, triggering the closure of ATP-sensitive potassium ( KATP ) channels, membrane depolarization, and subsequent calcium influx. This cascade not only drives Glucose-Stimulated Insulin Secretion (GSIS) but also activates downstream signaling pathways—specifically the PKC ζ /mTOR pathway—which is essential for compensatory β-cell proliferation and survival[2].

Caption: Mechanism of Action: N-(1,3-thiazol-2-yl)benzamide as an allosteric Glucokinase Activator.

Protocol A: Recombinant Glucokinase Enzymatic Assay

Principle of the Self-Validating Coupled Assay

Direct measurement of G6P production is optically challenging. To create a robust, self-validating system, this protocol utilizes a NADH-coupled enzymatic assay . G6P produced by GK is immediately oxidized by exogenous Glucose-6-Phosphate Dehydrogenase (G6PDH), which simultaneously reduces NAD + to NADH. NADH absorbs strongly at 340 nm. By utilizing a continuous kinetic read rather than an endpoint assay, researchers can verify that the reaction remains in the linear phase, ruling out artifacts caused by substrate depletion or compound precipitation.

Reagents & Buffer Preparation

-

Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2 , 1 mM DTT, 0.1% BSA.

-

Enzyme Mix: Recombinant human GST-Glucokinase (10 nM final), G6PDH (Leuconostoc mesenteroides, 2 U/mL final).

-

Substrate Mix: ATP (1 mM final), NAD + (1 mM final).

-

Glucose Titration: Prepare a serial dilution of D-glucose (0.5 mM to 30 mM final).

Step-by-Step Methodology

-

Compound Preparation: Dissolve the N-(1,3-thiazol-2-yl)benzamide derivative in 100% DMSO. Prepare a 10-point dose-response curve (e.g., 1 nM to 30 μ M). The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

-

Pre-Incubation: In a 384-well UV-transparent microplate, add 10 μ L of the Enzyme Mix and 0.2 μ L of the compound. Incubate at room temperature (RT) for 15 minutes to allow allosteric equilibrium.

-

Reaction Initiation: Add 10 μ L of the Substrate Mix containing the desired concentration of D-glucose (typically 5 mM for standard EC50 determination, or a full titration for S0.5 shift analysis).

-

Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 30°C.

-

Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve ( ΔA340/min ).

Caption: Workflow for the NADH-coupled in vitro Glucokinase enzymatic assay.

Protocol B: Cell-Based Functional Assay (INS-1 GSIS & PKC ζ Activation)

Enzymatic activation must translate to cellular efficacy. This protocol measures both insulin secretion and the activation of the PKC ζ /mTOR pathway, which is critical for β-cell replication[2].

Step-by-Step Methodology

-

Cell Culture: Seed INS-1 cells (rat insulinoma) at 1×105 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS and 11 mM glucose. Culture for 48 hours.

-

Starvation: Wash cells twice with PBS and incubate in glucose-free KRBH (Krebs-Ringer Bicarbonate HEPES) buffer containing 0.1% BSA for 2 hours to establish a baseline.

-

Compound Treatment: Replace buffer with KRBH containing a sub-stimulatory glucose concentration (e.g., 2 mM or 7 mM)[2] and the N-(1,3-thiazol-2-yl)benzamide derivative (0.1 - 10 μ M). Incubate for 1 hour at 37°C.

-

Insulin Quantification: Collect the supernatant. Quantify secreted insulin using a high-sensitivity Rat Insulin ELISA kit.

-

Lysate Preparation (PKC ζ Analysis): Lyse the remaining cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Resolve lysates via SDS-PAGE. Probe with antibodies against phospho-PKC ζ (Thr410) and total PKC ζ to validate the downstream hypertrophic/proliferative signaling cascade triggered by the GKA[2].

Data Presentation & Quality Control

Because GK exhibits positive cooperativity, data must be fitted to the Hill equation ( V=Vmax[S]h/(S0.5h+[S]h) ) rather than the Michaelis-Menten equation. A potent N-(1,3-thiazol-2-yl)benzamide derivative will demonstrate the following profile:

| Parameter | Definition | Expected Value (Potent GKA) |

| EC50 | Half-maximal effective concentration for GK activation at 5 mM glucose | 50 - 500 nM |

| S0.5 (Vehicle) | Glucose concentration yielding half-maximal velocity (Baseline) | ~8.0 mM |

| S0.5 (GKA treated) | Shifted glucose affinity in the presence of 10 μ M GKA | 1.0 - 2.5 mM |

| Fold Activation | Ratio of Vmax (GKA) / Vmax (Vehicle) | 1.5 - 3.0 fold |

| GSIS EC50 | Half-maximal concentration for insulin secretion in INS-1 cells | 0.5 - 2.0 μ M |

Quality Control (Self-Validation)

-

Z'-Factor: Calculate the Z'-factor for the enzymatic assay using 10 μ M of a known reference GKA (positive control) and DMSO (negative control). A Z'-factor >0.6 indicates an excellent, high-throughput-ready assay.

-

G6PDH Interference Check: To ensure the compound is not artificially activating the coupling enzyme (G6PDH), run a counter-screen substituting GK and glucose with exogenous G6P. Compounds showing activity here are false positives.

References

-